

physical and chemical properties of Methyl 2-bromo-6-methylbenzoate

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Compound of Interest

Compound Name: **Methyl 2-bromo-6-methylbenzoate**

Cat. No.: **B1631332**

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An In-Depth Technical Guide to **Methyl 2-bromo-6-methylbenzoate**: Properties, Synthesis, and Applications

Introduction: A Versatile Building Block for Modern Synthesis

In the landscape of organic chemistry and drug discovery, the strategic value of a molecular intermediate is defined by its versatility, reactivity, and accessibility. **Methyl 2-bromo-6-methylbenzoate** (CAS No. 99548-56-8) is a quintessential example of such a high-value building block.^[1] Its deceptively simple structure—a benzene ring substituted with bromo, methyl, and methyl ester groups in a sterically hindered arrangement—buries a rich and nuanced reactivity profile. This unique configuration makes it a prized precursor for constructing complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents, agrochemicals, and advanced materials.^{[2][3]}

This guide provides an in-depth technical overview of **Methyl 2-bromo-6-methylbenzoate**, moving beyond a simple recitation of facts to explore the causal relationships between its structure and its chemical behavior. Designed for researchers, chemists, and drug development professionals, this document offers field-proven insights into the compound's properties, synthesis, and strategic applications, grounded in authoritative references.

Part 1: Physicochemical and Structural Characteristics

A thorough understanding of a reagent's physical properties is fundamental to its effective use in experimental design, from reaction setup to purification. **Methyl 2-bromo-6-methylbenzoate** is typically encountered as a colorless to light yellow liquid, a physical state consistent with its relatively low melting point.^[3] Its poor solubility in water and good solubility in common organic solvents like ethers, benzene, and ethanol are characteristic of a moderately polar aromatic ester.

Key Physicochemical Properties

All quantitative data have been consolidated into the table below for ease of reference and comparison.

Property	Value	Source(s)
CAS Number	99548-56-8	[1]
Molecular Formula	C ₉ H ₉ BrO ₂	[3]
Molecular Weight	229.07 g/mol	[4]
Appearance	Colorless to light yellow liquid	[3]
Melting Point	~25-27 °C	[3]
Boiling Point	141 °C (at 21 Torr) / 254.3 °C (at 760 mmHg)	[4]
Density	~1.433 g/cm ³ (Predicted)	[3]
Flash Point	107.6 °C	[4]
Storage	Sealed in dry, Room Temperature	[3]

Structural Elucidation & Predicted Spectral Data

While comprehensive, peer-reviewed spectral data for this specific isomer is not widely published, its structure allows for confident prediction of its key spectral features based on established principles and data from closely related analogs. This predictive analysis is crucial for quality control and reaction monitoring.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct regions. The aromatic region should contain a multiplet corresponding to the three protons on the benzene ring. The methyl ester group will produce a sharp singlet, typically downfield around 3.9 ppm. The methyl group attached directly to the ring will also appear as a singlet, but further upfield.
- ¹³C NMR Spectroscopy: The carbon spectrum will be characterized by a peak for the ester carbonyl carbon (~165-170 ppm), multiple peaks in the aromatic region (120-140 ppm), a peak for the ester methoxy carbon (~52 ppm), and a peak for the aryl methyl carbon. The carbon bearing the bromine atom (C2) will be significantly influenced by the halogen's electronegativity and deshielding effects.[5]
- Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. A strong, sharp absorption band is expected around 1720-1740 cm⁻¹, which is characteristic of the C=O (carbonyl) stretch of an aromatic ester. Additional bands corresponding to aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be just below 3000 cm⁻¹.[6] A C-Br stretch is expected at lower wavenumbers.
- Mass Spectrometry (MS): The mass spectrum will be distinguished by a molecular ion peak (M⁺) at m/z 228 and a prominent M+2 peak at m/z 230 of nearly equal intensity. This distinctive isotopic signature is a hallmark of a monobrominated compound, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Part 2: Synthesis and Mechanistic Considerations

The most common and reliable method for preparing **Methyl 2-bromo-6-methylbenzoate** is the esterification of its corresponding carboxylic acid, 2-bromo-6-methylbenzoic acid.[3] The significant steric hindrance around the carboxylic acid group, posed by the ortho-bromo and ortho-methyl substituents, precludes simple acid-catalyzed (Fischer) esterification under mild conditions. Consequently, a more robust two-step, one-pot activation protocol is required for efficient conversion.

Experimental Protocol: Synthesis via Acyl Chloride Intermediate

This protocol is a self-validating system as the conversion to the highly reactive acyl chloride intermediate ensures that the subsequent esterification proceeds to completion, even with a sterically hindered substrate.

Step 1: Activation of the Carboxylic Acid

- In a fume hood, suspend 2-bromo-6-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
- To this suspension, add oxalyl chloride (1.3 eq) dropwise at room temperature.
- Add a catalytic amount of N,N-dimethylformamide (DMF, ~2 drops).
- Stir the reaction mixture at room temperature for 2 hours. The evolution of gas (HCl and CO) will be observed as the reaction proceeds.

Step 2: Esterification 5. Once the gas evolution ceases and the mixture becomes a clear solution, concentrate the mixture under reduced pressure to remove the excess oxalyl chloride and DCM. 6. To the resulting residue (the crude acyl chloride), add anhydrous methanol (5.0 eq) carefully at 0 °C. 7. Allow the reaction to warm to room temperature and stir overnight.

Step 3: Work-up and Isolation 8. Concentrate the reaction mixture under reduced pressure to remove the excess methanol. 9. To the residue, add a saturated aqueous solution of sodium bicarbonate to quench any remaining acid chloride and neutralize HCl. 10. Extract the aqueous layer with ethyl acetate (3x). 11. Combine the organic layers, dry with anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate under reduced pressure to yield **Methyl 2-bromo-6-methylbenzoate**, which can often be used without further purification.

Causality and Mechanistic Insight

- Why Oxalyl Chloride and Catalytic DMF? The steric hindrance of the two ortho groups makes the carboxylic acid poorly reactive. Oxalyl chloride converts the acid into its highly electrophilic acyl chloride derivative. DMF acts as a catalyst by forming a Vilsmeier reagent

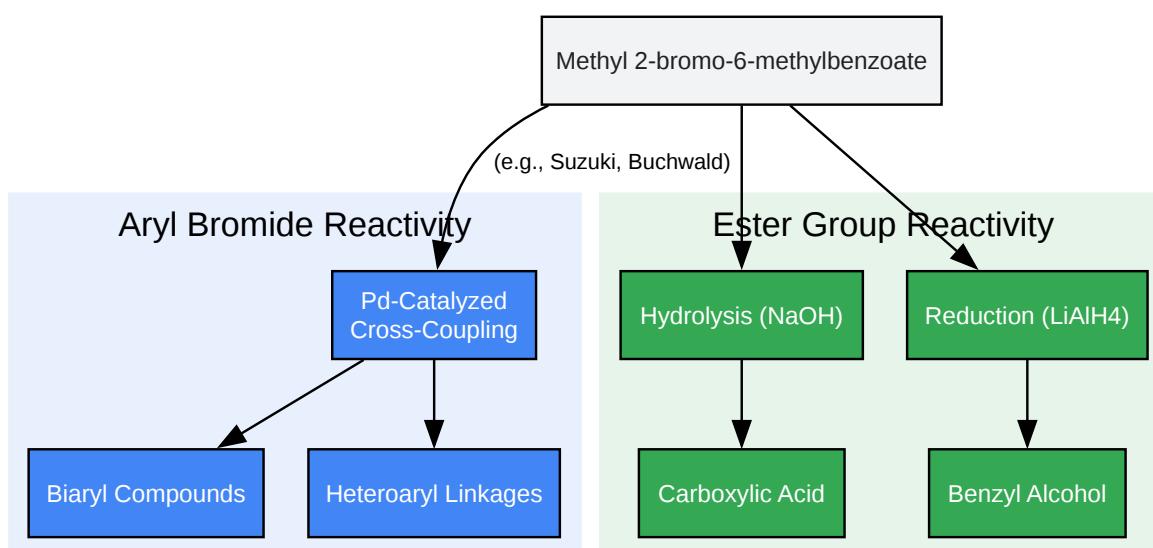
in situ, which is the true activating agent in the catalytic cycle. This is a classic and highly effective method for synthesizing acid chlorides that might otherwise be difficult to form.

- Workflow Diagram: The logical flow of this synthesis is depicted below.

Caption: Workflow for the synthesis of **Methyl 2-bromo-6-methylbenzoate**.

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic power of **Methyl 2-bromo-6-methylbenzoate** stems from its two distinct functional groups, which can be addressed selectively or sequentially. The aryl bromide is a handle for carbon-carbon and carbon-heteroatom bond formation, while the methyl ester provides a site for further functional group interconversion.



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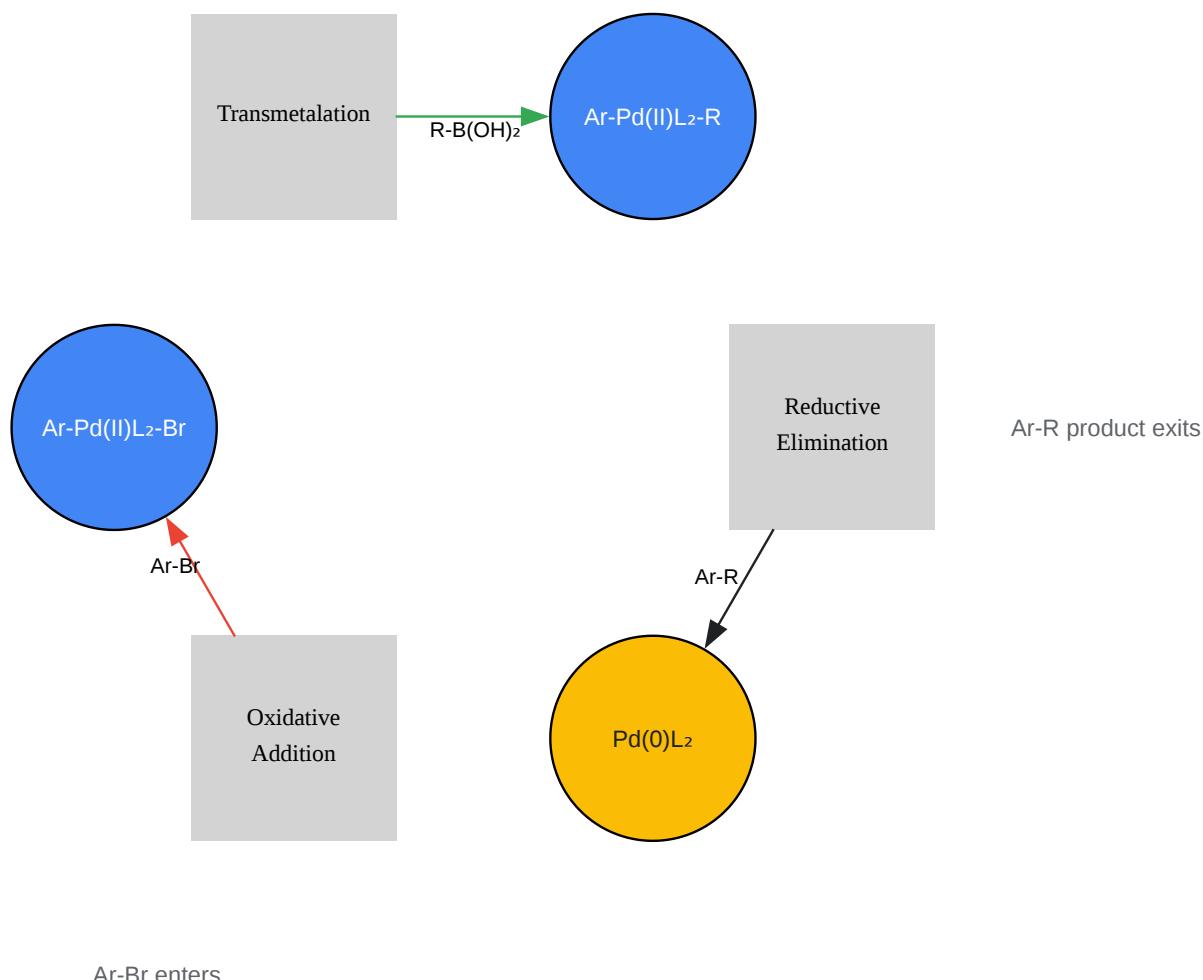
Caption: Dual reactivity pathways of **Methyl 2-bromo-6-methylbenzoate**.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is the most versatile reaction site on the molecule. The bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, allowing for the strategic formation of new bonds.^[1] This capability is the cornerstone of its utility in modern synthesis.

- The Suzuki-Miyaura Coupling: This is arguably the most important reaction for this substrate. It enables the coupling of the aryl bromide with a wide variety of organoboron reagents (boronic acids or esters) to form biaryl structures, which are privileged motifs in many FDA-approved drugs.[7] The reaction is valued for its mild conditions and high functional group tolerance.[8]

$\text{R-B(OH)}_2 + \text{Base enters}$



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